Tau Peptide (323-335) Trifluoroacetate is a synthetic fragment of the human Tau protein, specifically comprising amino acids 323 to 335. This peptide is significant in the study of neurodegenerative diseases, particularly Alzheimer's disease, where Tau protein aggregation is a hallmark feature. The sequence of this peptide is GSLGNIHHKPGGG, and it plays a crucial role in the formation of neurofibrillary tangles associated with tauopathies. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biochemical applications.
The Tau protein is primarily expressed in neurons and is essential for stabilizing microtubules. The specific segment from amino acids 323 to 335 has been identified as critical for tau aggregation processes. This peptide can be synthesized using solid-phase peptide synthesis techniques or obtained from commercial suppliers specializing in peptide synthesis for research purposes .
Tau Peptide (323-335) falls under the category of amyloid peptides and is classified as a neurotoxic peptide due to its involvement in tau aggregation and neurodegenerative pathology. It is also considered an immunogenic peptide, as it can elicit immune responses relevant for research into tau-related diseases .
The synthesis of Tau Peptide (323-335) typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates high purity and yield of the desired peptide.
The molecular structure of Tau Peptide (323-335) reveals a linear arrangement of amino acids that contributes to its ability to form amyloid structures. The specific sequence GSLGNIHHKPGGG contains hydrophobic regions that facilitate intermolecular interactions leading to fibril formation.
Tau Peptide (323-335) undergoes various chemical reactions that lead to its aggregation into fibrils, which are implicated in neurodegenerative diseases. These reactions often involve:
Studies have shown that modifications in the sequence or length of the peptide can significantly affect its aggregation behavior and stability, highlighting the importance of specific residues in promoting or inhibiting fibril formation .
The mechanism by which Tau Peptide (323-335) contributes to tau pathology involves several steps:
Research indicates that specific regions within tau, including amino acids 323-335, are critical for this nucleation process, underscoring their relevance in therapeutic targeting for tauopathies .
Tau Peptide (323-335) has several applications in scientific research:
The tau peptide encompassing residues 323-335 (VTSKCGSLGNIHHK) constitutes a critical segment within the microtubule-binding repeat 3 (R3) domain. This region exhibits unique conformational plasticity, transitioning between disordered states and β-strand-rich structures essential for aggregation competence. Solid-state NMR and hydrogen-deuterium exchange studies reveal that peptides shorter than 20 residues (e.g., the hexapeptide ^(306)VQIVYK^(311)) rapidly form amyloids in vitro but lack biological seeding activity in cellular models. In contrast, the extended 31-residue R3 peptide (residues 306-336) forms a parallel, in-register, three-stranded cross-β structure stabilized by hydrogen bonding between residues 311-335. This structural motif serves as the minimal self-propagating core for templated tau aggregation [1].
The aggregation kinetics of R3 truncation mutants demonstrate a striking length-dependent activity:
Table 1: Impact of R3 Truncation on Aggregation and Seeding
Peptide Length | Residue Range | Lag Phase | Seeding Efficiency |
---|---|---|---|
6 residues | 306-311 | <1 hour | 0% |
15 residues | 306-321 | 12 hours | ~10% |
31 residues | 306-336 | 48 hours | ~45% |
X-ray fiber diffraction identifies residues 311-335 as the β-sheet core responsible for the steric zipper formation. Molecular dynamics simulations indicate that glycine residues (G323, G326) facilitate a right-angle turn essential for the C-shaped architecture observed in tau filaments from Alzheimer's patients [1] [2].
Cysteine 322 within the 323-335 sequence (VTSKCGSLGNIHHK) serves as a redox-sensitive molecular switch governing tau aggregation pathways. Comparative studies of wild-type R3 (R3C), C322S mutants (R3S), and C322A mutants (R3A) reveal distinct biophysical behaviors:
Table 2: Biophysical Properties of C322 Tau Variants
Variant | Aggregation Rate | Cu(I) Affinity (log K~f~) | Seeding Efficiency |
---|---|---|---|
R3C (Wild-type) | Moderate (t~1/2~=24h) | 13.4 | 90-100% |
R3S (Serine) | Slow (t~1/2~=36h) | Not applicable | 10-15% |
R3A (Alanine) | Fast (t~1/2~=12h) | 10.5 | 20-30% |
The 323-335 peptide exhibits distinct structural and functional properties when contextualized within the broader tau microtubule-binding domain (residues 244-378):
Table 3: Functional Divergence Among Tau Repeat Domains
Repeat Domain | Amyloid Motif | Structural Preference | Heparin Dependence |
---|---|---|---|
R1 (244-274) | None | Disordered coil | Non-aggregating |
R2 (275-305) | ^(275)VQIINK^(280) | Linear β-sheet | Required |
R3 (306-336) | ^(306)VQIVYK^(311) | C-shaped β-arch | Independent |
R4 (337-368) | None | Extended loop | Non-aggregating |
The 323-335 sequence thus occupies a privileged position in tau pathology: Its cysteine-mediated redox sensitivity, coupled with conformational stability in the C-shaped R3-R4 nucleus, enables this segment to function as a structural linchpin for pathogenic tau propagation in Alzheimer's disease and related tauopathies [1] [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7